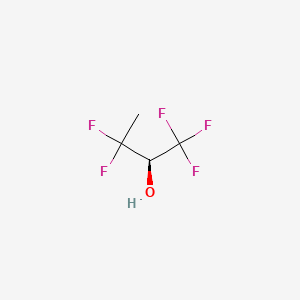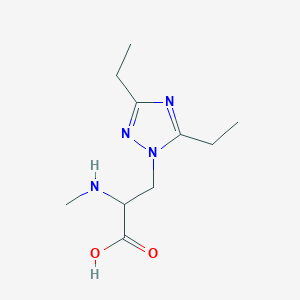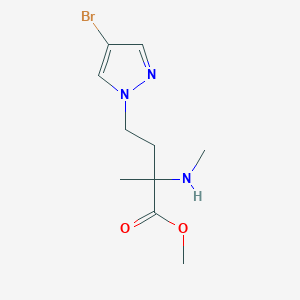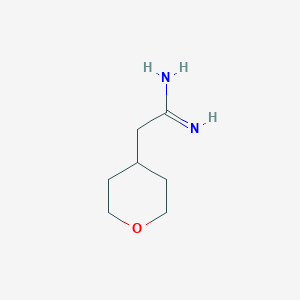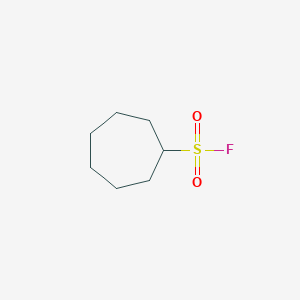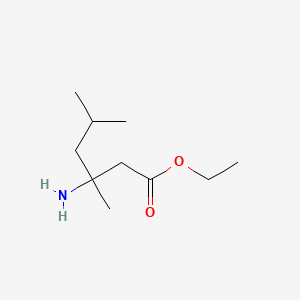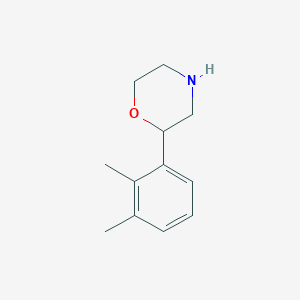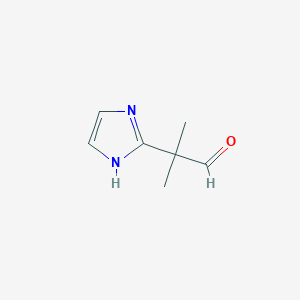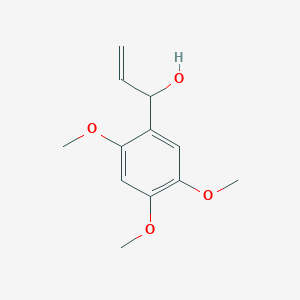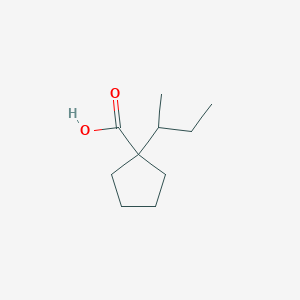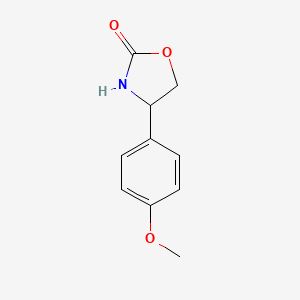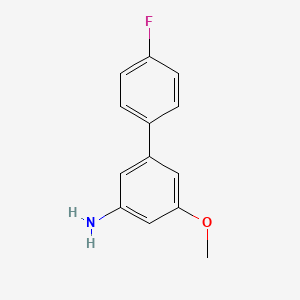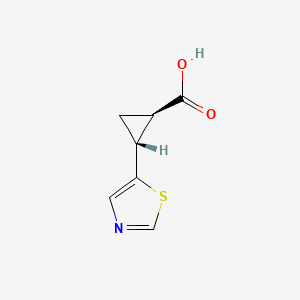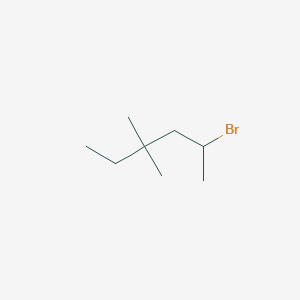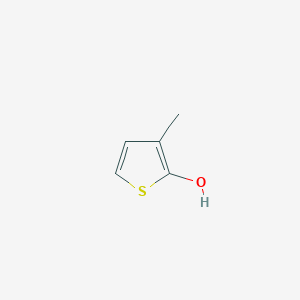
3-Methylthiophen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylthiophen-2-ol is an organosulfur compound with the molecular formula C(_5)H(_6)OS. It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. This compound is known for its distinctive odor and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylthiophen-2-ol can be synthesized through several methods. One common approach involves the sulfidation of 2-methylsuccinate. This process typically requires a sulfurizing agent such as phosphorus pentasulfide (P(4)S({10})) under controlled conditions .
Industrial Production Methods
In industrial settings, this compound is often produced via vapor-phase dehydrogenation of 3-methylthiophene. This method involves the removal of hydrogen atoms from 3-methylthiophene in the presence of a catalyst at high temperatures .
Chemical Reactions Analysis
Types of Reactions
3-Methylthiophen-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and potassium permanganate (KMnO(_4)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) are often used.
Substitution: Reagents like bromine (Br(_2)) and sulfuric acid (H(_2)SO(_4)) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
3-Methylthiophen-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research has shown its potential in developing new pharmaceuticals with anticonvulsant and antinociceptive properties
Industry: It is used in the production of materials such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-Methylthiophen-2-ol involves its interaction with various molecular targets and pathways:
Voltage-Gated Sodium Channels: It can inhibit these channels, which are crucial for the propagation of nerve impulses.
L-Type Calcium Channels: It also shows moderate inhibition of these channels, affecting calcium ion flow in cells.
GABA Transporter (GAT): It has been shown to influence the GABAergic system, which is involved in inhibitory neurotransmission.
Comparison with Similar Compounds
3-Methylthiophen-2-ol can be compared with other thiophene derivatives:
2-Methylthiophene: Similar in structure but differs in the position of the methyl group.
3-Methylthiophene: Lacks the hydroxyl group present in this compound.
Thiophene: The parent compound without any substituents.
Uniqueness
This compound is unique due to the presence of both a methyl group and a hydroxyl group on the thiophene ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C5H6OS |
|---|---|
Molecular Weight |
114.17 g/mol |
IUPAC Name |
3-methylthiophen-2-ol |
InChI |
InChI=1S/C5H6OS/c1-4-2-3-7-5(4)6/h2-3,6H,1H3 |
InChI Key |
HYCQDSHZGRNFRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


